molecular formula C7H3BrCl2F2 B13492799 2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene

2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene

Katalognummer: B13492799
Molekulargewicht: 275.90 g/mol
InChI-Schlüssel: OZIQJQSCAHENTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene is an organic compound with the molecular formula C7H3BrCl2F2 It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the bromination, chlorination, and fluorination of benzene rings. For example, the preparation of similar compounds like 5-bromo-1,3-dichloro-2-fluorobenzene involves diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline . The reaction conditions often include the use of strong acids, bases, and specific catalysts to facilitate the halogenation process.

Industrial Production Methods

Industrial production of such halogenated benzene derivatives may involve continuous processes like tubular diazotization, which offers advantages in terms of stability, safety, and yield . These methods are designed to be scalable and efficient, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation and Reduction: These reactions may involve reagents like potassium permanganate or sodium borohydride.

    Substitution: Common reagents include halogenating agents like bromine or chlorine, and nucleophiles like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, electrophilic aromatic substitution can lead to the formation of various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene involves its interaction with molecular targets through its halogen atoms. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical reactions. The specific pathways and targets depend on the context of its application, such as in organic synthesis or pharmacology .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C7H3BrCl2F2

Molekulargewicht

275.90 g/mol

IUPAC-Name

2-bromo-1,5-dichloro-3-(difluoromethyl)benzene

InChI

InChI=1S/C7H3BrCl2F2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,7H

InChI-Schlüssel

OZIQJQSCAHENTA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1C(F)F)Br)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.